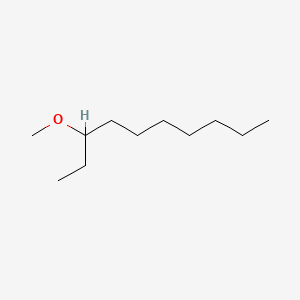
Decane, 3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane, 3-methoxy- is an organic compound belonging to the class of alkanes It is a derivative of decane, where a methoxy group (-OCH3) is attached to the third carbon atom in the decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 3-methoxy- typically involves the alkylation of decane with methanol in the presence of a strong acid catalyst. The reaction can be represented as follows:
C10H22+CH3OH→C10H21OCH3+H2O
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Decane, 3-methoxy- can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Decane, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form decane.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-methoxydecanal.
Reduction: Formation of decane.
Substitution: Formation of 3-halodecane derivatives.
Scientific Research Applications
Decane, 3-methoxy- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological membranes and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as an intermediate in the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of Decane, 3-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and properties. The pathways involved in its action include:
Hydrogen Bonding: The methoxy group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
Electrophilic and Nucleophilic Reactions: The presence of the methoxy group can make the compound more susceptible to electrophilic and nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
Decane: A straight-chain alkane with no functional groups.
3-Methyldecane: A derivative of decane with a methyl group attached to the third carbon atom.
2-Ethylnonane: An isomer of decane with an ethyl group attached to the second carbon atom.
Uniqueness
Decane, 3-methoxy- is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs
Properties
CAS No. |
55955-64-1 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
3-methoxydecane |
InChI |
InChI=1S/C11H24O/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3 |
InChI Key |
WTQMTAKGPZZDKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















